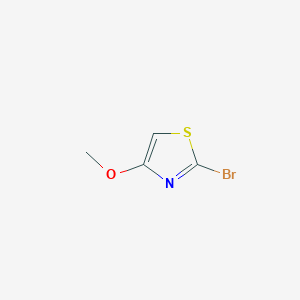

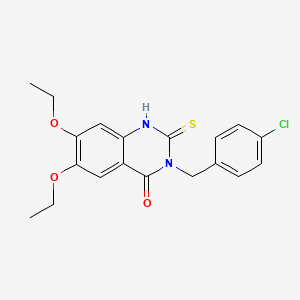

2-Bromo-4-methoxy-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-methoxy-1,3-thiazole is a compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of a structurally novel series of selective serotonin-3 receptor antagonists, which includes a compound similar to this compound, has been described using tritiation techniques . Another approach involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, which allows the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring . Additionally, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has been reported, showcasing the versatility of thiazole synthesis methods .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic and analytical methods. For example, the structure of novel organic compound thin films derived from a thiazole derivative was characterized by FT-IR, 1H NMR, 13C NMR, XRD, and SEM analyses . The crystal structure of another thiazole derivative was confirmed by X-ray crystal analysis, highlighting the importance of structural confirmation in the study of these compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions. Bromination reactions, for instance, have been studied, with bromination occurring principally at the 5 position of the thiazole ring . The reactivity of 4-hydroxy-1,3-thiazole derivatives toward various reagents such as acetic anhydride and bromine has also been explored, leading to the formation of different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The optical properties of thiazole-based thin films, such as optical band gaps and absorption indices, have been investigated, demonstrating their potential in optoelectronic applications . The existence of non-classical hydrogen bonds has been found to be effective in stabilizing the crystal structure of certain thiazole derivatives . Moreover, the antimicrobial and antiproliferative activities of some thiazole compounds have been evaluated, indicating their significant biological relevance .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-Bromo-4-methoxy-1,3-thiazole derivatives have been studied for their potential as corrosion inhibitors. In a study focusing on the corrosion monitoring of mild steel in sulfuric acid solutions, thiazole derivatives, including 2-Methoxy-1,3-thiazole, were investigated for their inhibition performance. These compounds were found to effectively inhibit the corrosion of mild steel, demonstrating their utility in industrial applications where corrosion resistance is crucial (Khaled & Amin, 2009).

Anticancer Activity

Thiazole derivatives, including structures related to this compound, have shown promise in anticancer research. For example, a study on the synthesis and antiproliferative activity of certain thiazole derivatives highlighted their potential against cancer cell proliferation. Among these compounds, some exhibited promising antiproliferative activity, underscoring the potential of this compound derivatives in cancer treatment research (Narayana et al., 2010).

Antimicrobial and Antifungal Activities

Research into thiazole derivatives has also highlighted their antimicrobial and antifungal properties. A study investigating the synthesis, anti-bacterial, and anti-fungal activities of novel Schiff bases containing a 2,4-disubstituted thiazole ring found that these compounds displayed moderate to excellent activity against various bacterial and fungal strains. This research suggests the potential of this compound derivatives in developing new antimicrobial and antifungal agents (Bharti et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives, such as “2-Bromo-4-methoxy-1,3-thiazole”, have been found in numerous natural products and drugs . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . The future directions of research on this compound could involve further exploration of its biological activities and potential applications in medicine .

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to interact with various biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II .

Mode of Action

For example, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

Thiazole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .

Eigenschaften

IUPAC Name |

2-bromo-4-methoxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c1-7-3-2-8-4(5)6-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZSBVWESQQMCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1121583-56-9 |

Source

|

| Record name | 2-bromo-4-methoxy-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2550838.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)

![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)

![1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B2550847.png)

![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)